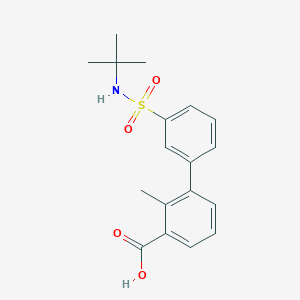
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid (5-tBSFBA) is an organic compound belonging to the class of sulfamoylphenylbenzoic acids. It is a white crystalline solid with a molecular weight of 238.23 g/mol and a melting point of 99-101 °C. 5-tBSFBA is an important intermediate in the synthesis of several pharmaceuticals and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as a proton donor, forming a strong hydrogen bond with the target molecule. This hydrogen bond is believed to be responsible for the reactivity of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of various molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% have not been extensively studied. However, it has been observed to have some effects on the activity of enzymes and proteins, as well as on the expression of certain genes. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been found to have some effect on the activity of certain receptors, such as the serotonin and GABA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is relatively easy to handle and is relatively stable in air. However, the compound is sensitive to light and must be stored in a dark, cool place. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not soluble in water and must be dissolved in an appropriate organic solvent before use.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of other molecules, such as those used in the pharmaceutical and cosmetic industries. Finally, research could be conducted to explore the potential uses of 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as a proton donor in other reactions, as well as its potential use as a reagent in the synthesis of other compounds.
Synthesemethoden
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can be prepared by the reaction of 3-t-butylsulfamoylphenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction mixture is stirred at room temperature for 2-3 hours, after which the product is isolated by filtration, washed with a suitable solvent such as ethyl acetate, and dried.
Wissenschaftliche Forschungsanwendungen
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in various scientific research applications, including the synthesis of pharmaceuticals, organic compounds, and other materials. It has been used as a starting material in the synthesis of several molecules, including the anti-inflammatory drug celecoxib and the antifungal agent terbinafine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in the synthesis of a variety of other compounds, such as the anti-diabetic agent glimepiride and the anti-hypertensive agent enalapril.
Eigenschaften
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)12-7-8-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPDODSXAWEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)








